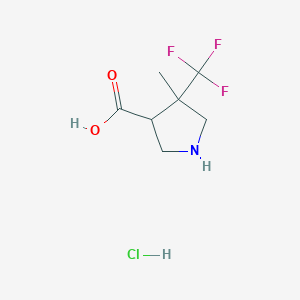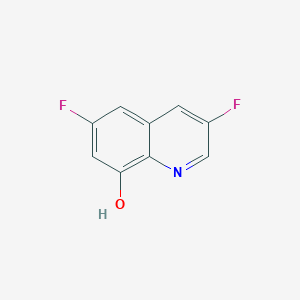
(R)-Isradipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the treatment of hypertension and angina pectoris. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isradipine involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of a dihydropyridine derivative with an appropriate aldehyde under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ®-Isradipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-Isradipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert ®-Isradipine to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have different pharmacological properties.
科学的研究の応用
®-Isradipine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Research on ®-Isradipine helps in understanding calcium ion regulation in cells.
Medicine: The compound is studied for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: ®-Isradipine is used in the development of new antihypertensive drugs and formulations.
作用機序
®-Isradipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the muscles and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion signaling and muscle contraction.
類似化合物との比較
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
®-Isradipine is unique among its peers due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties. Compared to Nifedipine and Amlodipine, ®-Isradipine may have a more favorable side effect profile and a different duration of action. Its selectivity for vascular smooth muscle over cardiac muscle also distinguishes it from other calcium channel blockers.
特性
分子式 |
C19H21N3O5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
3-O-methyl 5-O-propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/t16-/m1/s1 |
InChIキー |
HMJIYCCIJYRONP-MRXNPFEDSA-N |
異性体SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)


![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)






